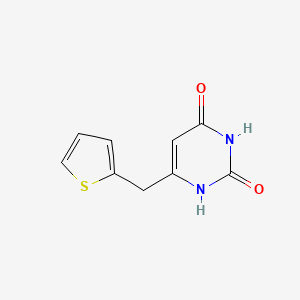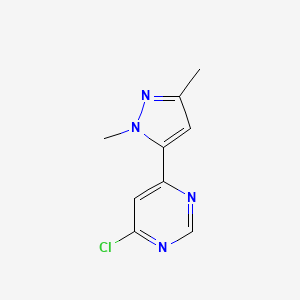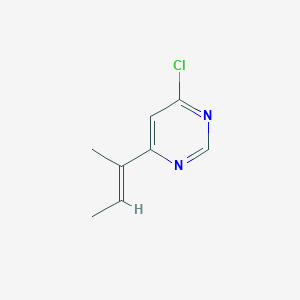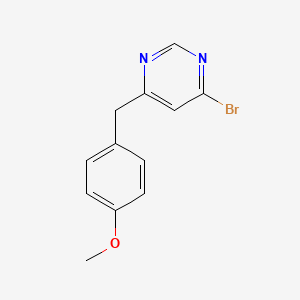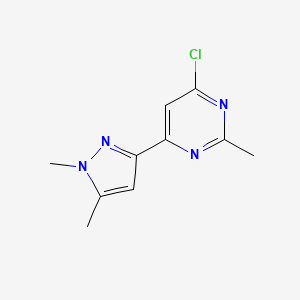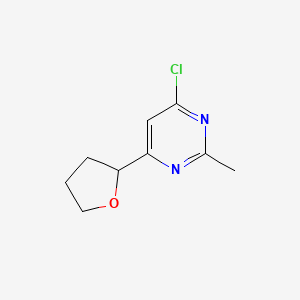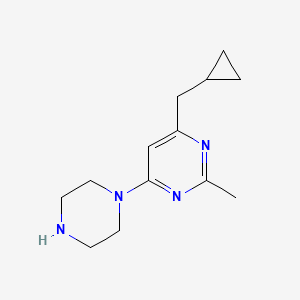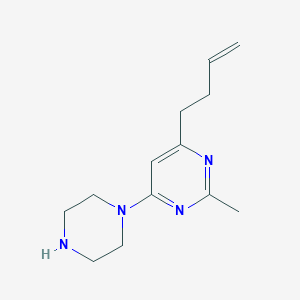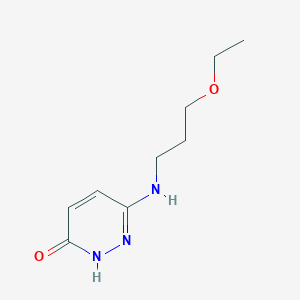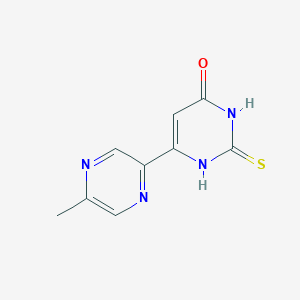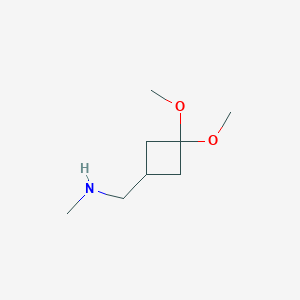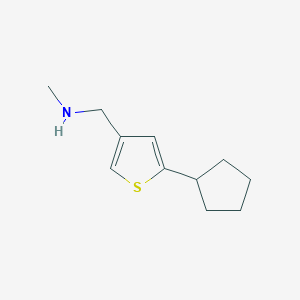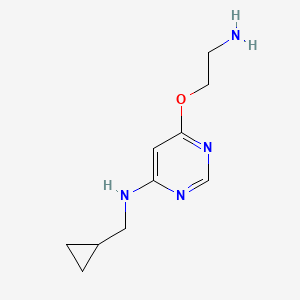
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, or 6-AECPM, is a synthetic compound with a wide range of applications in scientific research. It is an important tool for studying the biochemical and physiological effects of compounds on the body, as well as for developing new drugs and treatments.
Scientific Research Applications
Synthesis and Biological Activity
The compound 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, due to its pyrimidine core, is relevant in the synthesis of various derivatives with potential biological activities. Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, compounds synthesized by condensation involving similar pyrimidine structures have shown significant anti-inflammatory and analgesic activities in preclinical models. These activities suggest the potential of such compounds, including those related to 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, in therapeutic applications (Sondhi et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents
Pyrimidine derivatives, including structures related to 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. A novel series of pyrazolopyrimidines derivatives, which share a similar pyrimidine moiety, were shown to have cytotoxic effects against various cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Properties
Pyrimidine-linked heterocyclic compounds synthesized through microwave-assisted cyclocondensation, similar to the synthesis pathways that might involve 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, have been evaluated for their insecticidal and antibacterial potential. These studies underline the versatility of pyrimidine derivatives in addressing a range of biological targets, from pests to pathogenic bacteria (Deohate & Palaspagar, 2020).
Synthesis of Complex Heterocycles
The structural flexibility of pyrimidine derivatives enables the synthesis of complex heterocycles with potential biological and chemical applications. For example, the aminolysis of related pyrimidin-4(3H)-one compounds with various amines has been successfully employed to synthesize novel heterocyclic structures, demonstrating the synthetic utility of pyrimidine cores in creating diverse chemical entities (Novakov et al., 2017).
properties
IUPAC Name |
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-3-4-15-10-5-9(13-7-14-10)12-6-8-1-2-8/h5,7-8H,1-4,6,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYQUZWOPJVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



